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Compound of Interest

Compound Name: 4-(Diethylamino)but-2-enal

Cat. No.: B15411515

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-
(Diethylamino)but-2-enal. Due to the limited availability of public experimental data for this
specific compound, this document presents a combination of predicted spectroscopic data
based on established principles and general experimental protocols. This information is
intended to serve as a valuable resource for the identification, characterization, and quality
control of 4-(Diethylamino)but-2-enal in a research and development setting.

Chemical Structure and Properties
« IUPAC Name: 4-(diethylamino)but-2-enal

« Molecular Formula: CsH1sNOJ[1]

« Molecular Weight: 141.21 g/mol [1]

e CAS Number: 560128-76-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Diethylamino)but-2-
enal. These predictions are derived from the analysis of its functional groups (tertiary amine,
a,B-unsaturated aldehyde) and comparison with data from structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)

Table 1: Predicted 'H NMR Data (Solvent: CDClIs, 400 MHz)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~9.5 d 1H -CHO
~6.8 dt 1H -CH=CH-CHO
~6.1 dd 1H -CH2-CH=CH-
~3.2 d 2H -N-CH2-CH=
~25 q 4H -N(CH2CH3)2
~1.0 t 6H -N(CH2CHs)2

Table 2: Predicted 3C NMR Data (Solvent: CDCIs, 100 MHz)

Chemical Shift (6) ppm Assignment
~193 -CHO

~155 -CH=CH-CHO
~130 -CH2-CH=CH-
~55 -N-CHz2-CH=
~48 -N(CH2CHs)2
~12 -N(CH2CHs3)2

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted Major IR Absorption Bands
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) Functional Group
Wavenumber (cm~12) Intensity

Assignment
~2970-2800 Strong C-H stretch (Alkyl)
~2720, ~2820 Medium C-H stretch (Aldehyde)
~1680 Strong C=0 stretch (a,B-unsaturated)
~1630 Medium C=C stretch (Alkene)
~1465, ~1380 Medium C-H bend (Alkyl)
~1180 Medium C-N stretch (Amine)
Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectral Fragmentation
m/z Proposed Fragment lon
141 [M]* (Molecular lon)
140 [M-H]*
112 [M-CHOJ*
86 [M - C3Hs30O]* (cleavage of the butenal chain)
72 [N(CH2CHs)2]*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.
Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 4-(Diethylamino)but-2-enal in ~0.6
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.
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o Data Acquisition:

o Acquire *H NMR spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse
width, a relaxation delay of 1 second, and acquisition of 16-32 scans.

o Acquire 13C NMR spectra on the same instrument at 100 MHz using a proton-decoupled
pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and acquisition of
1024-2048 scans are typically required.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the
neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample
can be prepared between two salt plates (e.g., NaCl or KBr).

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal or salt plates.

o Record the sample spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or through a gas chromatography (GC) or liquid chromatography (LC)
system.

 lonization: Utilize Electron lonization (EI) for GC-MS or Electrospray lonization (ESI) for LC-
MS or direct infusion.
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o Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate
for the compound's molecular weight (e.g., m/z 40-200).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a compound like 4-(Diethylamino)but-2-enal.
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Caption: Workflow for the spectroscopic analysis of 4-(Diethylamino)but-2-enal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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